molecular formula C17H16FN3O2S B2487893 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097873-34-0

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2487893
CAS No.: 2097873-34-0
M. Wt: 345.39
InChI Key: CWYYORDZIZBFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a synthetic intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Compounds incorporating the benzimidazole scaffold fused with sulfonylated pyrrolidine rings are frequently explored for their potential to interact with key biological targets. Research on structurally similar molecules, such as pyrrolidine sulfonamides, indicates significant potential for targeting transporters and receptors within the central nervous system (CNS) . For instance, some 3,4-disubstituted pyrrolidine sulfonamides have been identified as selective and competitive inhibitors of the glycine transporter type 1 (GlyT1), which is a prominent target for investigating new treatments for schizophrenia and other impairments linked to NMDA receptor hypofunction . Furthermore, related compounds featuring a fluorophenyl-sulfonyl group have demonstrated potent activity as potassium-competitive acid blockers (P-CABs) for gastrointestinal research, showcasing the versatility of this structural motif in designing enzyme inhibitors . This reagent is intended for research applications, including the synthesis and screening of new chemical entities for pharmacological activity, mechanism of action studies, and as a building block in early-stage drug discovery programs.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-14-5-1-4-8-17(14)24(22,23)20-10-9-13(11-20)21-12-19-15-6-2-3-7-16(15)21/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYORDZIZBFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrrolidin-3-Amine

The pyrrolidine scaffold is functionalized at the N1 position through sulfonylation. A mixture of pyrrolidin-3-amine (1.0 equiv) and 2-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane reacts in the presence of triethylamine (2.0 equiv) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-amine as a white solid (75–82% yield).

Key data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.72–7.85 (m, 2H, aromatic), 7.49–7.55 (m, 1H, aromatic), 3.24 (s, 1H, NH), 3.02–3.12 (m, 2H, pyrrolidine-H), 2.45–2.55 (m, 1H, pyrrolidine-H), 1.83–1.95 (m, 2H, pyrrolidine-H), 1.42–1.55 (m, 2H, pyrrolidine-H).
  • MS (ESI+) : [M + H]+ m/z = 273.1.

Alternative Pyrrolidine Ring Construction

For cases where pyrrolidin-3-amine is unavailable, the pyrrolidine ring can be assembled via rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers. Terminal alkynes react with N-sulfonyl azides to form triazoles, which undergo rhodium-catalyzed decomposition to α-imino carbenes. Subsequent [3+2] cycloaddition with alkenyl ethers yields substituted pyrrolidines. Hydrogenation of the resultant pyrrole derivatives (e.g., using H2/Pd-C) provides the saturated pyrrolidine ring.

Benzimidazole Core Formation

Condensation of o-Phenylenediamine

The benzimidazole ring is constructed by refluxing o-phenylenediamine (1.0 equiv) with formic acid (2.0 equiv) at 120°C for 6 hours. This classical approach yields unsubstituted 1H-benzo[d]imidazole, which serves as a precursor for further functionalization.

Optimization note : Replacing formic acid with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under oxidative conditions (H2O2, polymer-supported trifluoromethanesulfonic acid) accelerates cyclization, completing reactions in 6–10 minutes at 70°C.

Post-Synthetic Coupling Strategies

N-Alkylation of Benzimidazole

Pre-formed 1H-benzo[d]imidazole reacts with 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl methanesulfonate in the presence of NaH (2.0 equiv) in THF at 60°C for 8 hours. The methanesulfonate leaving group is prepared by treating 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-ol with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane.

Yield : 58–62% after column chromatography (ethyl acetate/hexane, 1:2).

Mitsunobu Reaction

A Mitsunobu coupling strategy employs diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) to link 1H-benzo[d]imidazole with 1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-ol in THF at 0°C. The reaction progresses to completion within 4 hours, yielding the target compound in 70% isolated yield.

Advantage : Stereochemical retention at the pyrrolidine’s C3 position is achieved, avoiding racemization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Reaction Time Purity (HPLC)
Direct condensation Microwave-assisted cyclization 65 30 min 98.5
N-Alkylation Methanesulfonate intermediate 60 8 hours 97.2
Mitsunobu reaction DEAD/PPh3-mediated coupling 70 4 hours 99.1

Scalability and Industrial Considerations

Solvent-Free Sulfonylation

Adopting solvent-free conditions for sulfonylation (e.g., neat 2-fluorobenzenesulfonyl chloride and pyrrolidin-3-amine at 80°C for 2 hours) reduces waste and improves atom economy. This modification increases the yield to 85% while eliminating dichloromethane usage.

Continuous Flow Synthesis

Implementing continuous flow reactors for benzimidazole cyclization (residence time: 5 minutes, 150°C) enhances reproducibility and throughput. Coupled with in-line purification cartridges, this approach achieves >90% conversion and 95% purity.

Chemical Reactions Analysis

Functionalization of the Benzimidazole Ring

The 1H-benzo[d]imidazole moiety undergoes electrophilic substitution, alkylation, and acylation. For example:

N-Alkylation

Alkylation at the benzimidazole N1-position is achieved using alkyl halides under basic conditions :

1H-benzo[d]imidazole+R-XBaseN-alkylated product\text{1H-benzo[d]imidazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated product}

SubstrateReagentsYieldSource
1H-benzo[d]imidazoleMethyl iodide, NaH, DMF50–70%

C2 Substitution

The C2 position can be modified via condensation with aldehydes or ketones :

Benzimidazole+AldehydeDMAC, Na2S2O52-Substituted product\text{Benzimidazole} + \text{Aldehyde} \xrightarrow{\text{DMAC, Na}_2\text{S}_2\text{O}_5} \text{2-Substituted product}

Aldehyde TypeProduct YieldSource
Indole-3-carboxaldehyde60–87%

Modification of the Pyrrolidine Ring

The pyrrolidine ring participates in reductive amination and ring-opening reactions. For instance:

Reductive Amination

The secondary amine in pyrrolidine reacts with aldehydes/ketones under reducing conditions :

Pyrrolidine+RCHONaBH4N-alkylpyrrolidine\text{Pyrrolidine} + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{N-alkylpyrrolidine}

AldehydeProductYieldSource
PropanalN-propyl derivative65–80%

Ring-Opening Reactions

Strong acids or bases can cleave the pyrrolidine ring, but stability is enhanced by the electron-withdrawing sulfonyl group .

Suzuki Coupling for Aryl Functionalization

The 2-fluorophenyl group can be further modified via Suzuki-Miyaura cross-coupling :

2-Fluorophenyl-Br+Boronic acidPd catalystBiaryl product\text{2-Fluorophenyl-Br} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Boronic AcidCatalystYieldSource
p-MethoxyphenylPd(PPh₃)₄, K₂CO₃70–85%

Oxidation/Reduction Reactions

  • Oxidation : The benzimidazole nitrogen can be oxidized to N-oxides using m-CPBA .

  • Reduction : The sulfonyl group is resistant to reduction, but the pyrrolidine ring can undergo hydrogenation .

Stability Under Acidic/Basic Conditions

ConditionStabilitySource
Acidic (pH < 3)Degradation of benzimidazole
Basic (pH > 10)Stable

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural configuration comprising a benzimidazole core, a pyrrolidine ring, and a sulfonyl group. The synthesis typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the reaction of 2-fluorobenzenesulfonyl chloride with pyrrolidine to form an intermediate, which is subsequently reacted with benzimidazole under controlled conditions .

Synthetic Route Overview

StepReactionConditions
12-Fluorobenzenesulfonyl chloride + PyrrolidineControlled temperature
2Intermediate + BenzimidazoleSpecific reaction conditions

Scientific Research Applications

The compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of novel chemical entities.

Biology

  • Biochemical Probes : Due to its unique structural features, it is investigated as a biochemical probe to understand various biological processes and interactions at the molecular level.

Medicine

  • Therapeutic Potential : The compound is explored for its potential therapeutic properties, including:
    • Anti-inflammatory Activities : Studies indicate its efficacy in reducing inflammation through modulation of specific biological pathways.
    • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation by targeting critical cellular mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Anti-inflammatory Study : A study demonstrated that the compound effectively reduced inflammation markers in vitro, suggesting its potential use in anti-inflammatory therapies .
  • Anticancer Research : Another investigation revealed that the compound inhibited the growth of specific cancer cell lines, indicating its promise as an anticancer agent .
  • Neurological Applications : Research on GABA-A receptor modulation highlighted its potential role in treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .

Mechanism of Action

The mechanism of action of 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences:

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes References
Target compound Benzo[d]imidazole 1-(2-Fluorophenylsulfonyl)pyrrolidin-3-yl Under investigation
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4) Benzo[d]imidazole Pyrimidine-linked methylsulfonyl Anticancer (BRAF V600E inhibition)
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzo[d]imidazole Sulfinyl bridge, methoxyphenoxy-pyridine Synthetic intermediate; sulfinyl oxidation
1-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole (5) Benzo[d]imidazole Alkyl chain (3-methylbut-2-en-1-yl) Simple alkyl derivative; no sulfonyl group
1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas (3a–p) Benzo[d]imidazole-thiourea Benzyl-thiourea hybrids Anticonvulsant (MES, PTZ models)
  • Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl group (SO₂) offers greater oxidative stability compared to sulfinyl (SO) analogs, as seen in . Sulfinyl intermediates are prone to further oxidation or reduction, complicating synthesis .
  • Pyrrolidine vs. Pyrimidine Linkers : The pyrrolidine ring in the target compound may enhance conformational flexibility and binding to rigid targets, whereas pyrimidine-linked sulfonamides (e.g., compound 4) prioritize planar aromatic interactions for kinase inhibition .
  • Fluorophenyl vs.

Pharmacological and Physicochemical Properties

  • Anticancer Potential: Pyrimidine-linked sulfonamides (–4) show BRAF V600E inhibition, but the target compound’s pyrrolidine-sulfonyl group may target different kinases or apoptotic pathways .
  • Anticonvulsant Activity : Benzoimidazole-thiourea hybrids () exhibit potency in MES and PTZ models, suggesting the target compound’s fluorophenyl group could enhance CNS activity if optimized .

Physicochemical Data

Property Target Compound (Predicted) Compound 4 Compound 3f Compound 13
Molecular Weight ~400–450 g/mol 342.38 g/mol ~250–300 g/mol 454.49 g/mol
LogP (Lipophilicity) ~3.5–4.0 ~2.8 ~2.5 ~5.0
Solubility Moderate (DMSO/MeOH) Low High (aqueous) Low
Metabolic Stability High (sulfonyl group) Moderate Moderate High (aromatic core)

Biological Activity

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a synthetic compound with a unique structural configuration that combines a benzimidazole core with a pyrrolidine ring and a sulfonyl group. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be summarized as follows:

Feature Description
Core Structure Benzimidazole
Substituent 2-Fluorophenyl sulfonyl group
Pyrrolidine Ring Attached to the benzimidazole core

This unique combination of features is believed to enhance its biological activity compared to other related compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity, leading to various pharmacological effects. Although detailed mechanisms are still under investigation, initial studies suggest that it may act as a modulator of the GABA-A receptor, similar to other benzimidazole derivatives .

Anticancer Activity

Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group in this compound may further enhance its efficacy by improving solubility and bioavailability, which are critical for anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which is crucial in inflammatory processes .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have focused on the biological evaluation of related compounds:

  • Benzimidazole Derivatives : A study evaluated a series of benzimidazole derivatives for their ability to modulate GABA-A receptor activity. The results indicated that modifications at the phenyl ring significantly affected their potency and selectivity .
  • Anticancer Evaluation : In vitro studies on structurally similar compounds revealed IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that this compound could potentially exhibit similar activities .

Research Findings

Recent research findings highlight the following key points regarding the biological activity of this compound:

  • Metabolic Stability : Studies using human liver microsomes have shown that derivatives of benzimidazoles exhibit higher metabolic stability compared to traditional drugs like alpidem, which is crucial for developing safe therapeutic agents .
  • In Vitro Efficacy : Preliminary data indicate promising in vitro efficacy against selected cancer cell lines and inflammatory markers, warranting further investigation into its therapeutic potential .

Q & A

Basic: What are the recommended synthetic routes for 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl/EtOH) .

Sulfonylation : React the pyrrolidin-3-yl intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF .

Coupling : Use nucleophilic substitution or Pd-catalyzed cross-coupling to attach the sulfonylated pyrrolidine to the benzimidazole nitrogen. Optimize yields (~70-85%) by controlling stoichiometry and reaction time .
Key Validation : Monitor reaction progress via TLC (hexane:ethyl acetate = 60:40, Rf ≈ 0.77) and confirm purity by HPLC .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments. For example, the 2-fluorophenyl group shows distinct aromatic splitting (δ 7.15–7.29 ppm, <sup>3</sup>JHF coupling), while the pyrrolidine protons resonate at δ 3.1–3.9 ppm .
  • HRMS : Confirm molecular formula (e.g., C17H15F2N3O2S<sup>+</sup>, [M+H]<sup>+</sup> = 364.0862) .
  • Melting Point : Determine crystallinity (expected range: 200–220°C) .

Basic: What preliminary biological assays are relevant for evaluating its bioactivity?

Answer:

  • Enzyme Inhibition : Screen against kinases or phosphatases (e.g., IC50 determination via fluorogenic assays) .
  • Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells to assess cytotoxicity at 10–100 μM .
  • Solubility : Measure logP via shake-flask method (predicted logP ≈ 2.5–3.0 due to sulfonyl and fluorophenyl groups) .

Advanced: How does the 2-fluorophenylsulfonyl group influence structure-activity relationships (SAR)?

Answer:

  • Electron-Withdrawing Effects : The sulfonyl group enhances metabolic stability by reducing oxidative degradation in liver microsomes .
  • Fluorine Substitution : The 2-fluorine increases lipophilicity (ΔlogP ≈ +0.5 vs. non-fluorinated analogs) and improves target binding via C–F⋯H–N interactions .
  • Comparative Data : Replace with 4-fluorophenylsulfonyl to observe reduced activity (IC50 increases 3-fold), suggesting steric constraints at the ortho position .

Advanced: How can tautomeric equilibria in the benzimidazole core affect experimental outcomes?

Answer:

  • Detection : Use variable-temperature <sup>1</sup>H NMR (DMSO-<i>d</i>6, 25–80°C) to resolve tautomers. For example, N–H protons at δ 11.5–12.0 ppm split into two signals under slow exchange conditions .
  • Implications : Tautomerism alters electron density, affecting reactivity in cross-coupling reactions. Stabilize the desired tautomer using protic solvents (e.g., MeOH) .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Parameter Optimization : Vary reaction time (e.g., 12–48 hr for sulfonylation) and temperature (RT vs. 40°C). reports 45% yield at 40°C, while room temperature may drop to 30% .
  • Purification : Use gradient flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization to recover polar byproducts .
  • Catalyst Screening : Test alternatives to Pd(OAc)2 (e.g., PdCl2(dppf)) for coupling steps to improve efficiency .

Advanced: What strategies mitigate fluorophenyl group hydrolysis during storage?

Answer:

  • Storage Conditions : Store at −20°C under argon to prevent moisture-induced cleavage of the sulfonyl group .
  • Stabilizers : Add 1% w/w desiccants (e.g., molecular sieves) to solid samples .
  • Analytical Monitoring : Track degradation via LC-MS (hydrolyzed product: m/z 246.05 [M+H]<sup>+</sup> for 2-fluorobenzenesulfonic acid) .

Advanced: How to design analogs to probe the role of the pyrrolidine ring?

Answer:

  • Ring Modifications : Synthesize piperidine (6-membered) or azetidine (4-membered) analogs. shows piperidine derivatives exhibit 20% lower solubility .
  • Stereochemistry : Prepare (R)- and (S)-pyrrolidin-3-yl enantiomers via chiral resolution (e.g., Chiralpak AD-H column) to assess stereospecific activity .
  • Substituent Effects : Introduce methyl or methoxy groups at the pyrrolidine 4-position to evaluate steric/electronic impacts on target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.